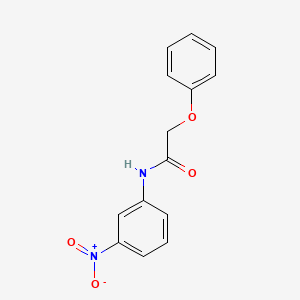

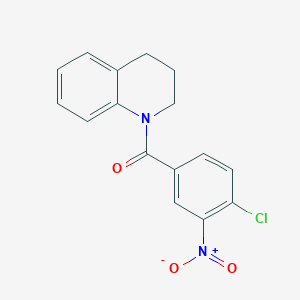

N-(3-nitrophenyl)-2-phenoxyacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-nitrophenyl)-2-phenoxyacetamide, also known as Nitrophenylphenoxyacetamide (NPA), is a synthetic compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 311.29 g/mol. NPA has been used as a reagent in the synthesis of various biologically active compounds and has also been studied for its potential pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Anticancer, Anti-Inflammatory, and Analgesic Activities

N-(3-nitrophenyl)-2-phenoxyacetamide derivatives have shown promising results in the field of medicinal chemistry, particularly in anticancer, anti-inflammatory, and analgesic applications. A study by Rani, Pal, Hegde, and Hashim (2014) explored the anticancer activity of these compounds against breast cancer and neuroblastoma cell lines. They found that certain derivatives, especially those with halogens on the aromatic ring, exhibited significant anticancer and anti-inflammatory activities. One compound, in particular, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, was highlighted for its potential therapeutic applications due to its combined anticancer, anti-inflammatory, and analgesic effects (Rani, Pal, Hegde, & Hashim, 2014).

Photocatalytic Degradation Studies

In environmental chemistry, studies on the photocatalytic degradation of related compounds like acetaminophen have provided insights into the removal of pharmaceutical contaminants. Jallouli, Elghniji, Trabelsi, and Ksibi (2017) investigated the degradation of acetaminophen using TiO2 nanoparticles under UV light, revealing efficient photodegradation and mineralization pathways. This research could potentially guide the development of methods for mitigating environmental contamination by similar compounds (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).

Chemoselective Acetylation in Drug Synthesis

The field of organic synthesis, especially in drug development, has utilized derivatives like N-(2-hydroxyphenyl)acetamide. Magadum and Yadav (2018) focused on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase. Their research contributes to the synthesis of intermediates for antimalarial drugs, highlighting the potential of this compound derivatives in synthesizing bioactive molecules (Magadum & Yadav, 2018).

Environmental Biotransformation

In environmental microbiology, the biotransformation of phenolic compounds, including nitrophenols, has been studied. Kitagawa, Kimura, and Kamagata (2004) identified and characterized a gene cluster responsible for the degradation of p-nitrophenol in the bacterium Rhodococcus opacus. This research offers insights into microbial pathways for decomposing environmental contaminants and could be relevant to the biodegradation of similar compounds like this compound (Kitagawa, Kimura, & Kamagata, 2004).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3-nitrophenyl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-14(10-20-13-7-2-1-3-8-13)15-11-5-4-6-12(9-11)16(18)19/h1-9H,10H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKUIXGMWVKQCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-2,3-dimethyl-N-[(3R)-3-piperidinyl]pyrazolo[1,5-a]pyrimidin-7-amine dihydrochloride](/img/structure/B5542904.png)

![N-methyl-N-[3-(1H-tetrazol-5-yl)benzyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5542911.png)

![N-(2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5542917.png)

![4-methyl-3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5542922.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5542958.png)

![2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B5542965.png)

![2-anilino-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5542973.png)

![1-{[(2-chlorobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5542983.png)

![1-(cyclohexylcarbonyl)-4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5542992.png)

![N-[(3S*,4R*)-1-(2-oxo-4-phenylbutanoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5542998.png)